molecular formula C13H21NO2 B8789046 ethyl 4-isobutyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-isobutyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B8789046
M. Wt: 223.31 g/mol
InChI Key: LUNFYIYRSZNSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-isobutyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(2-methylpropyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H21NO2/c1-6-16-13(15)12-9(4)11(7-8(2)3)10(5)14-12/h8,14H,6-7H2,1-5H3

InChI Key

LUNFYIYRSZNSKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CC(C)C)C

solubility

24 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (20 ml) was slowly added to 5 ml of concentrated hydrochloric acid with stirring and cooling and 668 mg of 2,4-dimethyl-5-carbethoxy-pyrrole were dissolved in the resulting solution. Amalgamated zinc (10 gm, 20 mesh) and 0.75 ml of iso-butyraldehyde were then added at 20°, and the mixture was stirred for 15 minutes at 20°-25° C. The zinc was separated, washed with acetic acid, and the liquids were poured into water to precipitate the crude product. It was dried and extracted into pentane (thimble), the pentane was evaporated, and the residue was recrystallized from aqueous ethanol (13 ml of 55%) as colourless needles (681 mg), m.p. 115°-117° C (lit6 116°-117° C.) after changing to fine needles at about 112° C. and to plates at about 115° C. A further 51 mg were obtained from the mother liquors (total 732 mg, 82%). The nmr spectrum and the X-ray powder photograph were identical with those of authentic material, and the mixed m.p. was 115°-117° C.
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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